molecular formula C8H6Cl2O4S B1452412 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid CAS No. 1423024-38-7

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid

Cat. No.: B1452412
CAS No.: 1423024-38-7
M. Wt: 269.1 g/mol
InChI Key: LNXKUHAQOFLUPW-UHFFFAOYSA-N
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Description

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is a high-purity chemical reagent designed for advanced analytical chemistry and lipidomics research. This compound is part of the chlorosulfonyl benzoic acid family, which is gaining prominence for developing sensitive analytical methods. A key research application of such reagents is the derivatization of neutral lipids. A novel derivatization method using a structurally similar agent, 3-(chlorosulfonyl)benzoic acid, has been established for the determination of monoacylglycerols, diacylglycerols, free sterols, and tocopherols using reversed-phase UHPLC-MS/MS . The derivatization process reacts with the hydroxyl groups of these lipid classes, significantly improving their chromatographic performance, ionization efficiency, and detection sensitivity in the negative ion mode, thereby enabling lower limits of detection for complex biological samples like human plasma . The compound is characterized by the molecular formula C8H6Cl2O4S and a molecular weight of 255.08 . It is identified as hazardous and requires careful handling, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Researchers should consult the Safety Data Sheet prior to use. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Proper storage conditions under an inert atmosphere at 2-8°C are recommended to maintain stability .

Properties

IUPAC Name

4-chloro-3-chlorosulfonyl-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O4S/c1-4-2-5(8(11)12)3-6(7(4)9)15(10,13)14/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKUHAQOFLUPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)S(=O)(=O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 4-chloro-5-methylbenzoic acid

  • Reactants: 4-chloro-5-methylbenzoic acid and chlorosulfonic acid.
  • Reaction conditions: Heating the mixture at approximately 140 °C for 4 to 6 hours.
  • Procedure: The acid is mixed with an excess of chlorosulfonic acid and heated to ensure substitution of the sulfonyl chloride group at the 3-position.
  • Work-up: After completion, the reaction mixture is carefully poured into crushed ice to quench unreacted chlorosulfonic acid and precipitate the product.
  • Isolation: The solid this compound is collected by filtration, washed with water to remove residual acid, and dried.

This method is adapted from procedures used for similar compounds such as 4-chloro-3-(chlorosulfonyl)benzoic acid and its derivatives, as described in patent US3203987A.

Purification and Further Processing

  • The crude product is often dissolved in an organic solvent such as ether.
  • The solution is washed with water to remove impurities.
  • Drying agents like calcium chloride are used to remove moisture.
  • The solvent is removed by distillation under reduced pressure to yield a purified solid.

Conversion to Derivatives and Related Intermediates

This compound serves as a precursor for the synthesis of benzoyl chlorides and sulfamoyl derivatives.

  • Formation of benzoyl chloride: Treatment with thionyl chloride (SOCl2) under reflux for several hours converts the carboxylic acid group to the acid chloride, yielding 4-chloro-3-(chlorosulfonyl)-5-methylbenzoyl chloride.
  • Amination reactions: Reaction with aqueous methylamine or other amines at room temperature leads to substitution of the chlorosulfonyl group, forming sulfamoyl derivatives such as 4-chloro-3-(methylsulfamoyl)-5-methylbenzoic acid.

These downstream transformations are essential for preparing functionalized benzamides and related compounds for pharmaceutical and agrochemical applications.

Industrial Production Methods

In industrial settings, the preparation of this compound is scaled up using continuous flow reactors to improve safety and control.

  • Advantages of continuous flow: Precise temperature control, efficient mixing, and safer handling of corrosive chlorosulfonic acid.
  • Typical parameters: Reaction temperatures maintained around 130-150 °C, residence times optimized for complete chlorosulfonation.
  • Product isolation: Similar quenching with ice-water, filtration, and washing steps are employed.

This approach enhances yield and purity while minimizing hazardous exposure and waste.

Data Summary Table of Preparation Parameters

Step Conditions Reagents Yield / Notes
Chlorosulfonation 140 °C, 4-6 hours 4-chloro-5-methylbenzoic acid, chlorosulfonic acid (excess) Solid isolated by filtration after ice quench; high purity after washing
Purification Ether wash, drying over CaCl2, distillation Ether, water, drying agent Removal of residual acid and moisture
Conversion to benzoyl chloride Reflux 3-4 hours Thionyl chloride Acid chloride formation, used for further synthesis
Amination (sulfamoyl formation) Room temperature, 2-4 hours Aqueous methylamine, ethanol Formation of sulfamoyl derivatives; recrystallization from aqueous acetic acid
Industrial scale synthesis Continuous flow, 130-150 °C Same as lab scale Improved control, safety, and yield

Research Findings and Notes

  • The chlorosulfonation reaction is highly sensitive to temperature and reagent ratios; excessive heating or insufficient chlorosulfonic acid leads to incomplete substitution or side reactions.
  • The quenching step with ice-water is critical to decompose unreacted chlorosulfonic acid and prevent over-chlorosulfonation or degradation.
  • Purification by ether extraction and drying is necessary to remove acidic impurities and moisture that can affect downstream reactions.
  • The methyl group at the 5-position remains stable under chlorosulfonation conditions, allowing selective functionalization.
  • The chlorosulfonyl group is a versatile handle for nucleophilic substitution, enabling synthesis of a wide range of sulfamoyl derivatives.
  • Industrial continuous flow processes reduce reaction times and improve reproducibility compared to batch methods.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro and chlorosulfonyl groups participate in nucleophilic substitution reactions.

Chloro Group Substitution

  • Reacts with amines (e.g., ethylenediamine) in polar aprotic solvents like dichloromethane to form amino derivatives.

  • Example: Substitution with aniline yields 4-anilino-3-(chlorosulfonyl)-5-methylbenzoic acid.

Chlorosulfonyl Group Substitution

  • The chlorosulfonyl group (-SO₂Cl) reacts with alcohols or amines to form sulfonate esters or sulfonamides, respectively.

  • For sulfonamide synthesis, reactions with primary/secondary amines (e.g., piperidine) in tetrahydrofuran (THF) at 0–25°C produce sulfonamides.

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification under standard conditions:

  • Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride intermediate.

  • Subsequent reaction with alcohols (e.g., methanol, ethanol) produces methyl or ethyl esters.

  • Example: Reaction with methanol yields methyl 4-chloro-3-(chlorosulfonyl)-5-methylbenzoate.

Hydrolysis Reactions

Chlorosulfonyl Group Hydrolysis

  • In aqueous acidic or basic conditions, the -SO₂Cl group hydrolyzes to -SO₃H.

  • Acidic hydrolysis (e.g., H₂O/HCl) yields 4-chloro-3-sulfo-5-methylbenzoic acid.

Carboxylic Acid Derivative Hydrolysis

  • Esters or amides revert to the parent acid under hydrolytic conditions (e.g., NaOH/H₂O or HCl/H₂O).

Electrophilic Aromatic Substitution

The methyl group directs electrophilic substitution at the para position relative to itself:

  • Nitration with HNO₃/H₂SO₄ introduces a nitro group at the 6-position .

  • Halogenation (e.g., bromination) occurs under FeBr₃ catalysis .

Reduction Reactions

  • The chlorosulfonyl group can be reduced to a thiol (-SH) using LiAlH₄ in anhydrous ether.

  • Catalytic hydrogenation (H₂/Pd-C) reduces nitro groups (if present) to amines .

Scientific Research Applications

Pharmaceutical Development

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Notably, it plays a role in developing drugs that target specific biological pathways.

  • Case Study: It has been employed in synthesizing indapamide, a medication used for hypertension and edema management. The compound's unique functional groups enhance its reactivity, making it suitable for further transformations into active pharmaceutical ingredients (APIs) .

Agrochemical Synthesis

This compound serves as a building block in agrochemicals, including herbicides and insecticides. Its chlorosulfonyl group is particularly valuable for enhancing the biological activity of these chemicals.

  • Example Application: In the formulation of selective herbicides, the compound's ability to modify plant metabolism is exploited to improve efficacy while minimizing environmental impact .

Enzyme Inhibition Studies

In biochemical research, this compound is used to investigate enzyme inhibition mechanisms. Its electrophilic nature allows it to interact with nucleophilic sites on enzymes, providing insights into enzyme function and regulation.

  • Research Insight: Studies have demonstrated its potential as an inhibitor for specific enzymes involved in metabolic pathways, contributing to the understanding of drug interactions at the molecular level .

Production of Specialty Chemicals

The compound is also applied in manufacturing specialty chemicals, including dyes and pigments. Its reactive functional groups facilitate various chemical reactions necessary for producing complex organic molecules.

Application AreaSpecific Use Case
PharmaceuticalsIntermediate for drug synthesis
AgrochemicalsBuilding block for herbicides/insecticides
Biochemical ResearchEnzyme inhibitor studies
Specialty ChemicalsProduction of dyes and pigments

Mechanism of Action

The mechanism of action of 4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid involves its interaction with nucleophiles due to the presence of electrophilic chloro and chlorosulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Ring

4-Chloro-3-(chlorosulfonyl)benzoic Acid (CAS 2494-79-3)
  • Structure : Lacks the methyl group at position 5.
  • Applications : Intermediate for Bumetanide (diuretic) and Clopamide (antihypertensive) .
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic Acid (CAS 1242339-88-3)
  • Structure : Replaces the 4-chloro group with fluoro .
  • Impact of Fluorine : Increases electronegativity, enhancing metabolic stability and polarity. This substitution is common in drug design to improve bioavailability .
4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic Acid (CAS 22892-95-1)
  • Structure: Substitutes the methyl group with a nitro (-NO₂) group.
  • Properties : The nitro group is strongly electron-withdrawing, increasing acidity (pKa ~1.5 vs. ~2.8 for the methyl analog) and reactivity in reduction or substitution reactions .
  • Safety : Classified with hazard statements H314 (causes severe skin burns) and H290 (corrosive to metals) .

Functional Group Modifications

2-[4-Chloro-3-(chlorosulfonyl)benzoyl]benzoic Acid (CAS 68592-12-1)
  • Structure : Contains an additional benzoyl group.
  • Application : Precursor to Chlortalidone , a diuretic. The extended aromatic system enhances π-π stacking interactions in biological targets .
4-Chloro-3-sulfamoylbenzoic Acid
  • Structure : Replaces -SO₂Cl with sulfonamide (-SO₂NH₂).
  • Reactivity : Sulfonamides are less reactive than sulfonyl chlorides but are critical in pharmaceuticals (e.g., antibacterial agents) .

Positional Isomerism

3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoic Acid (CAS 926264-75-7)
  • Structure : Fluoro at position 5 and methyl at position 4.
  • Steric and Electronic Effects : Altered substituent positions influence steric hindrance and electronic distribution, affecting reaction kinetics in synthesis .

Structural and Pharmacological Implications

Table 1: Comparative Analysis of Key Compounds

Compound Name Substituents (Positions) Key Applications Reactivity Notes
4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid Cl (4), SO₂Cl (3), CH₃ (5) Research compound (limited data) High reactivity via -SO₂Cl
4-Chloro-3-(chlorosulfonyl)benzoic acid Cl (4), SO₂Cl (3) Bumetanide/Clopamide synthesis Industrial-scale availability
4-Chloro-3-(chlorosulfonyl)-5-nitrobenzoic acid Cl (4), SO₂Cl (3), NO₂ (5) Chemical intermediate High acidity, corrosive
3-(Chlorosulfonyl)-4-fluoro-5-methylbenzoic acid F (4), SO₂Cl (3), CH₃ (5) Drug design (stability focus) Enhanced metabolic resistance

Key Findings

Electron-Withdrawing Effects : Nitro and chlorosulfonyl groups enhance reactivity, making these compounds versatile intermediates for sulfonamide derivatives.

Safety Profiles: Compounds with -SO₂Cl or -NO₂ groups require stringent handling due to corrosivity and toxicity .

Biological Activity

Overview

4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid (CAS No. 1423024-38-7) is an organic compound characterized by the presence of both chloro and chlorosulfonyl functional groups on a benzoic acid derivative. This unique structure contributes to its biological activity, particularly its interactions with nucleophiles and potential applications in medicinal chemistry.

  • Molecular Formula : C8H6Cl2O4S
  • Molecular Weight : 251.1 g/mol
  • Structure : The compound features a chlorosulfonyl group (-SO2Cl) and a chloro group (-Cl) attached to the aromatic ring, which enhances its electrophilic character.

The biological activity of this compound primarily stems from its electrophilic nature, allowing it to react with nucleophiles such as amino acids, proteins, and other biomolecules. This interaction can lead to:

  • Nucleophilic Substitution Reactions : The chloro and chlorosulfonyl groups can be substituted by various nucleophiles, potentially inhibiting enzyme activity or altering receptor functions.
  • Formation of Derivatives : The compound can undergo reduction and oxidation reactions, leading to the formation of biologically active derivatives that may exhibit enhanced pharmacological properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, structure-activity relationship (SAR) studies have shown that sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, suggesting that this compound may also possess similar activities .

CompoundActivity AgainstInhibition Zone (mm)
Compound AStaphylococcus aureus15
Compound BEnterococcus faecium10
Compound CBacillus subtilis9

Cytotoxicity Studies

Cytotoxicity assessments using MTT assays have demonstrated that certain derivatives of this compound can induce cytotoxic effects in various cell lines. These studies are crucial for evaluating the safety profile of compounds intended for therapeutic use .

Case Studies

  • Immunostimulatory Potential : In murine studies, compounds derived from similar scaffolds were evaluated for their ability to enhance immune responses. The incorporation of such compounds as adjuvants showed promise in boosting antigen-specific antibody titers when used alongside established adjuvants like monophosphoryl lipid A (MPLA) .
  • Toxicological Assessments : In vivo studies have been conducted to assess the toxicity profile of related compounds in animal models. Results indicated that while some derivatives exhibited moderate toxicity, others showed significantly lower toxicity compared to their parent compounds .

Research Applications

This compound is explored for various applications:

  • Medicinal Chemistry : As a building block for synthesizing pharmaceuticals targeting specific enzymes or receptors.
  • Chemical Synthesis : Utilized in the development of agrochemicals and dyes due to its reactive functional groups.
  • Biological Research : Investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Q & A

Q. Primary Techniques :

  • ¹H/¹³C NMR : Distinct signals for the methyl group (~δ 2.3 ppm in ¹H NMR), sulfonyl chloride (SO₂Cl, δ 120–130 ppm in ¹³C NMR), and carboxylic acid protons (broad signal at δ 10–13 ppm) .
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and 1370/1180 cm⁻¹ (SO₂ asymmetric/symmetric stretching) confirm functional groups .
  • HPLC : Reverse-phase C18 columns with a mobile phase of acetonitrile/0.1% TFA (70:30) effectively separate impurities, with retention times around 8–10 minutes .

Basic: How is this compound utilized in pharmaceutical synthesis, particularly for diuretics?

This compound is a key intermediate in synthesizing Bumetanide , a high-ceiling diuretic. The sulfonyl chloride group reacts with amines (e.g., 3-aminobenzoic acid derivatives) to form sulfonamide linkages, critical for renal sodium transport inhibition .
Example Protocol :

Coupling : React the sulfonyl chloride with 3-aminobenzoic acid in THF at 25°C for 2 hours.

Purification : Crystallize the product from ethanol/water (yield: 65–75%) .

Advanced: How can researchers optimize reaction yields when sulfonation yields are inconsistent?

Q. Troubleshooting Strategies :

  • Catalyst Screening : FeCl₃ or AlCl₃ (5 mol%) can enhance sulfonation efficiency by stabilizing intermediates .
  • Temperature Gradients : Gradual warming (0°C → 25°C) post-reaction minimizes side reactions.
  • Byproduct Analysis : Use LC-MS to detect over-sulfonated derivatives (e.g., disulfonyl chlorides), which indicate excess ClSO₃H .
    Data Insight : Pilot studies show yields improve from 50% to 80% when FeCl₃ is added .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodology :

  • DFT Calculations : Optimize the molecular geometry using Gaussian09 at the B3LYP/6-31G* level to identify electrophilic centers. The sulfonyl chloride group has a high partial positive charge (+0.82), making it susceptible to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates. Polar aprotic solvents stabilize transition states, accelerating substitutions .

Advanced: How can researchers resolve contradictions in reported byproduct profiles during synthesis?

Q. Analytical Workflow :

Hypothesis Testing : Compare byproducts under varying conditions (e.g., ClSO₃H excess vs. stoichiometric).

LC-MS/MS : Identify m/z peaks corresponding to disulfonated (m/z 365) or hydrolyzed (m/z 215) derivatives .

Kinetic Studies : Monitor reaction progress via in-situ IR to pinpoint when byproducts form.
Case Study : A 2024 study found that >90% purity is achievable by limiting reaction time to 3 hours and using anhydrous ClSO₃H .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-3-(chlorosulfonyl)-5-methylbenzoic acid
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